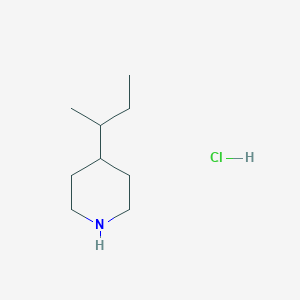

4-(Butan-2-yl)piperidinehydrochloride

Description

4-(Butan-2-yl)piperidine hydrochloride is a piperidine derivative substituted at the 4-position with a branched alkyl chain (butan-2-yl group) and paired with a hydrochloride counterion. Piperidine derivatives are widely studied for their pharmacological and chemical applications, particularly in drug development, where substituents on the piperidine ring modulate bioavailability, solubility, and receptor interactions .

Properties

CAS No. |

2460749-05-5; 857374-12-0 |

|---|---|

Molecular Formula |

C9H20ClN |

Molecular Weight |

177.72 |

IUPAC Name |

4-butan-2-ylpiperidine;hydrochloride |

InChI |

InChI=1S/C9H19N.ClH/c1-3-8(2)9-4-6-10-7-5-9;/h8-10H,3-7H2,1-2H3;1H |

InChI Key |

DCJPAZLNWVEHFS-UHFFFAOYSA-N |

SMILES |

CCC(C)C1CCNCC1.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)piperidinehydrochloride typically involves the alkylation of piperidine with sec-butyl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of 4-(Butan-2-yl)piperidinehydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)piperidinehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic conditions with bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of 4-(Butan-2-yl)piperidinehydrochloride.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(Butan-2-yl)piperidinehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)piperidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system .

Comparison with Similar Compounds

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Substituent Analysis

The table below summarizes key structural differences and inferred properties of 4-(Butan-2-yl)piperidine hydrochloride and related compounds:

Key Observations:

- Lipophilicity : The butan-2-yl group in 4-(Butan-2-yl)piperidine hydrochloride increases lipophilicity compared to polar substituents like benzodioxol (Paroxetine) or trifluoromethyl groups. This may enhance blood-brain barrier penetration, making it suitable for central nervous system (CNS) applications .

- The butan-2-yl group, being electron-donating, may reduce basicity .

- Bulkiness: Bulky substituents (e.g., phenoxyethyl in ) may hinder receptor binding but improve metabolic stability. The butan-2-yl group balances lipophilicity and steric hindrance.

Physicochemical Properties

- Solubility : Polar derivatives like Paroxetine hydrochloride may exhibit higher aqueous solubility than the butan-2-yl analog, which could require formulation adjustments for drug delivery.

- Crystallinity: notes that 4-(Trifluoromethyl)piperidine hydrochloride forms white crystals, a common trait in hydrochloride salts. The butan-2-yl derivative likely shares similar crystalline behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.